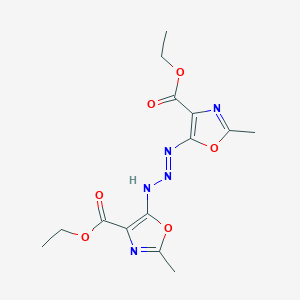
(E)-Diethyl 5,5'-(triaz-1-ene-1,3-diyl)bis(2-methyloxazole-4-carboxylate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Diethyl 5,5’-(triaz-1-ene-1,3-diyl)bis(2-methyloxazole-4-carboxylate) is a complex organic compound characterized by its unique structure, which includes a triazene linkage and oxazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Diethyl 5,5’-(triaz-1-ene-1,3-diyl)bis(2-methyloxazole-4-carboxylate) typically involves multiple steps. One common method includes the formation of the triazene linkage followed by the introduction of oxazole rings. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
(E)-Diethyl 5,5’-(triaz-1-ene-1,3-diyl)bis(2-methyloxazole-4-carboxylate) can undergo various chemical reactions, including:
Oxidation: This reaction can alter the oxidation state of the compound, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can be used to modify the triazene linkage or other parts of the molecule.
Substitution: Substitution reactions can introduce new groups into the oxazole rings or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often require specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could result in amines or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
(E)-Diethyl 5,5’-(triaz-1-ene-1,3-diyl)bis(2-methyloxazole-4-carboxylate) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (E)-Diethyl 5,5’-(triaz-1-ene-1,3-diyl)bis(2-methyloxazole-4-carboxylate) involves its interaction with specific molecular targets. The triazene linkage and oxazole rings can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other triazene-linked molecules and oxazole derivatives. Examples include:
Uniqueness
What sets (E)-Diethyl 5,5’-(triaz-1-ene-1,3-diyl)bis(2-methyloxazole-4-carboxylate) apart is its unique combination of triazene and oxazole functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C14H17N5O6 |
|---|---|
Peso molecular |
351.31 g/mol |
Nombre IUPAC |
ethyl 5-[(2E)-2-[(4-ethoxycarbonyl-2-methyl-1,3-oxazol-5-yl)imino]hydrazinyl]-2-methyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C14H17N5O6/c1-5-22-13(20)9-11(24-7(3)15-9)17-19-18-12-10(14(21)23-6-2)16-8(4)25-12/h5-6H2,1-4H3,(H,17,18) |
Clave InChI |
JYVIMNCKAFRCPE-UHFFFAOYSA-N |
SMILES isomérico |
CCOC(=O)C1=C(OC(=N1)C)N/N=N/C2=C(N=C(O2)C)C(=O)OCC |
SMILES canónico |
CCOC(=O)C1=C(OC(=N1)C)NN=NC2=C(N=C(O2)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclohexanol, 1-[(3-methyl-5-isoxazolyl)methyl]-](/img/structure/B12878392.png)
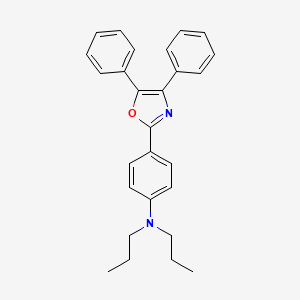


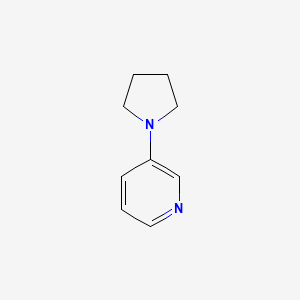
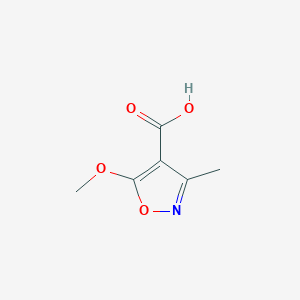
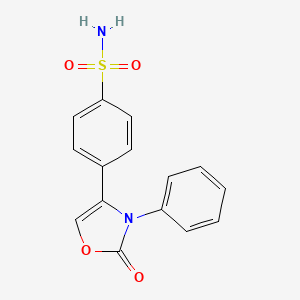
![1H-Imidazo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B12878444.png)
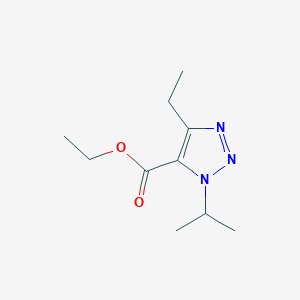
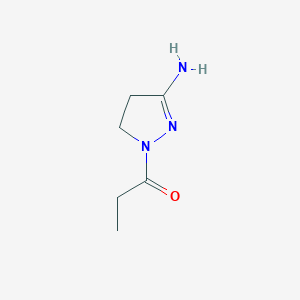
![1-[4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]ethan-1-one](/img/structure/B12878454.png)
![1-[4-(4-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12878457.png)
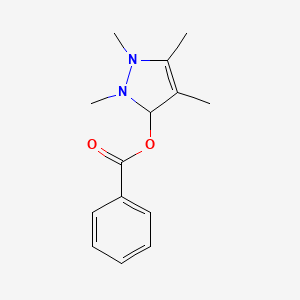
![(4'-(Benzofuro[2,3-c]quinolin-6-yl)-[1,1'-biphenyl]-4-yl)diphenylphosphine oxide](/img/structure/B12878462.png)
